molecular formula C14H8F2N4O4 B2764964 3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone CAS No. 956241-55-7

3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone

Cat. No. B2764964
CAS RN: 956241-55-7
M. Wt: 334.239
InChI Key: SUDMCTAQFMPRIG-UHFFFAOYSA-N
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Description

3-(Azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone, commonly known as DFBDP, is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is a versatile molecule with the ability to act as a synthetic intermediate in the synthesis of various drugs, as well as a reactive group in biological systems. DFBDP has been widely studied in the context of medicinal chemistry due to its unique structure, which is composed of an azide group, a difluorobenzodioxole moiety, and a pyridine ring. This structure confers upon DFBDP a variety of properties and capabilities, making it a valuable tool for medicinal chemists.

Scientific Research Applications

Synthesis and Transformation

  • Synthetic Applications in Heterocyclic Chemistry

    The study by Funt et al. (2020) describes the synthesis of 2H-azirine-2-carbonyl azides as new reactive heterocyclic building blocks. These compounds were utilized to prepare a variety of heterocyclic compounds, including Boc-protected α-aminopyrroles and benzo- and hetero-fused pyrrolopyridinones, via Curtius rearrangement and electrocyclization reactions. This research showcases the potential of azidocarbonyl compounds in constructing complex heterocyclic structures, highlighting their versatility in organic synthesis (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).

  • Development of Photoaffinity Reagents

    Chehade and Spielmann (2000) reported on the synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent. This compound was synthesized using a modified Curtius rearrangement and has applications in photoaffinity labeling due to its photolabile azide group. The study demonstrates the utility of azidocarbonyl functionalities in the creation of photoactive compounds for biochemical research (Chehade & Spielmann, 2000).

  • Catalytic Applications

    Research by Dong et al. (2017) explored the use of palladium catalysts in alkoxycarbonylation of alkenes, an essential reaction for synthesizing esters from alkenes and carbon monoxide. While the specific compound "3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone" is not directly mentioned, the study underscores the broader relevance of carbonyl and azide functionalities in catalytic processes, potentially offering insight into the catalytic roles such compounds could play in synthetic applications (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

  • Supramolecular Chemistry

    Arora and Pedireddi (2003) conducted a study on the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules. This research highlights the importance of pyridine and related azide functionalities in designing molecular assemblies through hydrogen bonding, showcasing the potential of such compounds in the development of advanced materials (Arora & Pedireddi, 2003).

properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O4/c15-14(16)23-10-4-3-8(6-11(10)24-14)7-20-5-1-2-9(13(20)22)12(21)18-19-17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMCTAQFMPRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)N=[N+]=[N-])CC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone

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